molecular formula C25H26N2O5 B12616755 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-

Cat. No.: B12616755
M. Wt: 434.5 g/mol
InChI Key: ARUCVAXBZALRHX-VWLOTQADSA-N
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Description

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.

    Attachment of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced using standard Fmoc chemistry, which is commonly used in peptide synthesis.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction conditions such as reflux or room temperature.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Peptide Synthesis: The Fmoc group makes it useful in solid-phase peptide synthesis.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- can be compared with similar spirocyclic compounds such as:

    1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-diMethylethyl ester: This compound has a similar spirocyclic core but different functional groups.

    1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-: This compound also shares a similar core structure but has different substituents.

The uniqueness of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid

InChI

InChI=1S/C25H26N2O5/c28-22(29)15-26-13-5-11-25(23(26)30)12-6-14-27(25)24(31)32-16-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,21H,5-6,11-16H2,(H,28,29)/t25-/m0/s1

InChI Key

ARUCVAXBZALRHX-VWLOTQADSA-N

Isomeric SMILES

C1C[C@]2(CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N(C1)CC(=O)O

Canonical SMILES

C1CC2(CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N(C1)CC(=O)O

Origin of Product

United States

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